

NBI-27914 Hydrochloride: A Technical Overview for Researchers

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Compound of Interest

Compound Name: NBI-27914 hydrochloride

Cat. No.: B560224

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to **NBI-27914 hydrochloride**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This guide covers its chemical properties, mechanism of action, and key experimental findings, presenting data in a structured format for ease of reference and comparison.

Core Chemical and Physical Properties

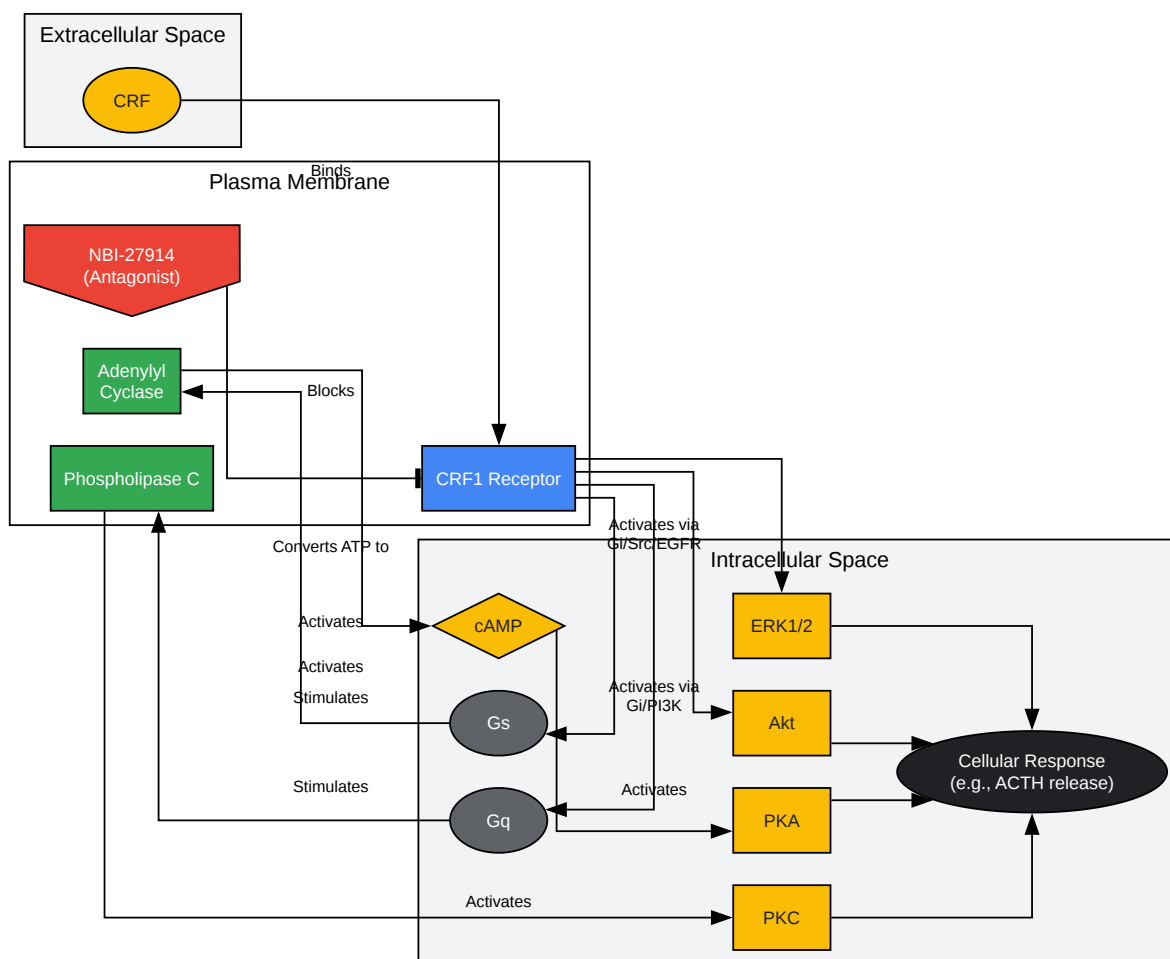
NBI-27914 hydrochloride is a non-peptide small molecule that has been instrumental in elucidating the role of the CRF1 receptor in various physiological and pathological processes. Its identification and characterization have paved the way for further investigation into CRF1 receptor antagonists as potential therapeutic agents.

Property	Value
CAS Number	1215766-76-9[1][2][3]
Molecular Formula	C ₁₈ H ₂₀ Cl ₄ N ₄ ·HCl[1][3]
Molecular Weight	470.66 g/mol [1][3]
Purity	≥98% (HPLC)[3]
Solubility	Soluble to 100 mM in ethanol and DMSO[1][3]
Storage	Store at room temperature[1]

Mechanism of Action: Selective CRF1 Receptor Antagonism

NBI-27914 hydrochloride functions as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, with a reported K_i value of 1.7 nM.[4][5] It exhibits no significant activity at the CRF2 receptor subtype, making it a valuable tool for distinguishing the specific roles of CRF1.[4][6] The CRF1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, including the pituitary gland, cortex, cerebellum, and amygdala.[7] Its activation by CRF initiates a cascade of events central to the body's stress response.

The primary signaling pathway for the CRF1 receptor involves its coupling to a stimulatory G-protein (G_s), which in turn activates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[6] However, evidence suggests that CRF1 receptor signaling is more complex, also involving other pathways such as the G_q /phospholipase C/protein kinase C (PLC/PKC) cascade and G_i -mediated activation of the ERK1/2 and Akt kinase pathways.[4][6] NBI-27914, by blocking the binding of CRF to the CRF1 receptor, effectively inhibits these downstream signaling events.



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CRF1 Receptor Signaling Pathways

Key Experimental Protocols and Findings

NBI-27914 hydrochloride has been utilized in a variety of in vitro and in vivo experimental models to probe the function of the CRF1 receptor.

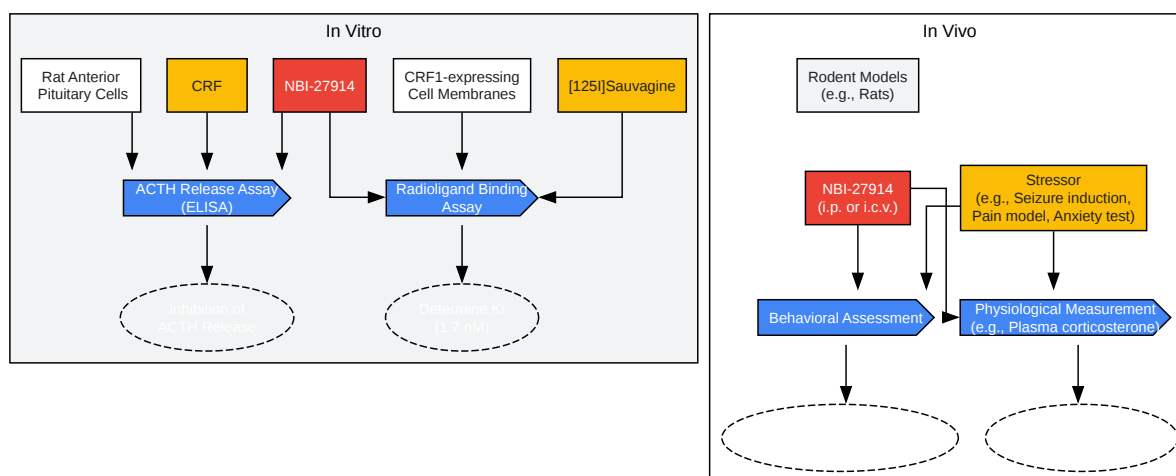
In Vitro Assays

CRF-Stimulated ACTH Release Assay: This assay is fundamental for assessing the antagonist activity of compounds at the CRF1 receptor in a physiologically relevant context.

- **Methodology:** Primary cultures of rat anterior pituitary cells are prepared. These cells endogenously express CRF1 receptors. The cells are incubated with varying concentrations of **NBI-27914 hydrochloride** prior to stimulation with a fixed concentration of CRF. The amount of adrenocorticotrophic hormone (ACTH) released into the culture medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA).[\[8\]](#)
- **Expected Outcome:** **NBI-27914 hydrochloride** is expected to cause a dose-dependent inhibition of CRF-stimulated ACTH release, demonstrating its antagonist properties at the pituitary CRF1 receptors.[\[9\]](#)

Radioligand Binding Assay: This assay is employed to determine the binding affinity (K_i) of NBI-27914 for the CRF1 receptor.

- **Methodology:** Cell membranes prepared from a cell line expressing the human CRF1 receptor are incubated with a radiolabeled ligand, such as [125 I]Sauvagine, which binds to both CRF1 and CRF2 receptors.[\[9\]](#) Competition binding experiments are performed by including increasing concentrations of unlabeled **NBI-27914 hydrochloride**. The amount of radioactivity bound to the membranes is measured, and the data are used to calculate the inhibitory constant (K_i) of NBI-27914.
- **Finding:** **NBI-27914 hydrochloride** exhibits a high binding affinity for the CRF1 receptor, with a reported K_i of 1.7 nM.[\[4\]](#)[\[5\]](#)



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